molecular formula C7H7BrF3NO2 B2650678 N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide CAS No. 1564662-01-6

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide

Cat. No.: B2650678
CAS No.: 1564662-01-6
M. Wt: 274.037
InChI Key: WSCDFOYZHPAMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide is a specialized organic compound featuring a cyclopropyl ring fused to a bromoacetyl moiety and a trifluoroacetamide group. Its molecular structure combines electrophilic reactivity (via the bromoacetyl group) with the steric and electronic effects of the cyclopropane ring and trifluoromethyl group. This compound is cataloged under EN300-1428715 by Enamine Ltd and is available with a purity of ≥95% . Its primary applications lie in medicinal chemistry and organic synthesis, particularly as a building block for designing bioactive molecules or functional materials.

Properties

IUPAC Name

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF3NO2/c8-3-4(13)6(1-2-6)12-5(14)7(9,10)11/h1-3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCDFOYZHPAMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CBr)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The biological activity of N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide is an area of active research. Its applications include:

  • Antiviral Activity : Compounds with similar structures have shown promise against various viral infections by modulating gene expression and inhibiting viral replication.
  • Anticancer Properties : The trifluoroacetamide group has been associated with improved efficacy in anticancer agents due to enhanced cell membrane permeability and selective targeting of cancer cells .
  • Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in disease pathways.

Antiviral Applications

A study investigating trifluoroacetamides highlighted their potential in antiviral therapies. The mechanisms involved include interference with viral RNA translation and replication processes, making them candidates for further development in antiviral drug formulations.

Anticancer Research

Research on similar compounds has demonstrated their ability to induce apoptosis in cancer cell lines. The incorporation of trifluoromethyl groups has been linked to increased cytotoxicity against tumor cells while minimizing effects on healthy cells .

Mechanism of Action

The mechanism of action of N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Cycloalkyl Analogues

A key structural analogue is N-[1-(2-Bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide (Ref: 3D-PZC06487, CymitQuimica). The substitution of the cyclopropyl ring with a cyclohexyl group introduces significant differences:

  • Ring Strain and Reactivity : The cyclopropane ring’s inherent strain enhances electrophilicity at the bromoacetyl site, making it more reactive in nucleophilic substitution reactions compared to the less strained cyclohexyl analogue .
  • Synthetic Accessibility : The cyclohexyl derivative is priced at €717.00/50 mg, substantially higher than typical cyclopropyl-containing compounds, suggesting greater synthetic complexity or lower commercial availability .

Trifluoroacetamide Derivatives with Aromatic Substituents

N-(2,3,5,6-Tetrachlorophenyl)-2,2,2-trifluoroacetamide (CAS: 482.88) differs in its tetrachlorophenyl substituent. Key contrasts include:

  • Applications : Tetrachlorophenyl derivatives are often used in agrochemicals, whereas the bromoacetyl-cyclopropyl structure is more relevant in peptide mimetics or kinase inhibitor synthesis .

Brominated Cyclopropane Derivatives

4-Bromophenyl cyclopropyl ketone (CAS: 6952-89-2) shares the cyclopropane ring and bromine atom but lacks the trifluoroacetamide group. Differences include:

  • Functional Group Diversity : The absence of the trifluoroacetamide limits its utility in hydrogen-bonding interactions critical for drug-receptor binding.
  • Reactivity : The ketone group in 4-bromophenyl cyclopropyl ketone is less electrophilic than the bromoacetyl group in the target compound, reducing its suitability for nucleophilic displacement reactions .

Tabulated Comparison of Key Properties

Compound Name Molecular Weight Key Functional Groups Reactivity Highlights Commercial Price (50 mg) Source/Reference
N-[1-(2-Bromoacetyl)cyclopropyl]-2,2,2-TFA* 240.42† Cyclopropane, bromoacetyl, TFA High electrophilicity due to ring strain Not listed Enamine Ltd
N-[1-(2-Bromoacetyl)cyclohexyl]-2,2,2-TFA Not listed Cyclohexane, bromoacetyl, TFA Lower reactivity, higher steric bulk €717.00 CymitQuimica
N-(2,3,5,6-Tetrachlorophenyl)-2,2,2-TFA 482.88 Tetrachlorophenyl, TFA High stability, low solubility Not listed Cheméo Search
4-Bromophenyl cyclopropyl ketone 369.07 Cyclopropane, bromophenyl, ketone Moderate electrophilicity Not listed Cheméo Search

*TFA = Trifluoroacetamide; †Molecular weight in corresponds to a different compound; exact weight of the target compound requires verification.

Biological Activity

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyclopropyl ring and a trifluoroacetamide moiety, which may contribute to its stability and reactivity with biological targets.

Chemical Structure and Properties

  • Chemical Formula : C₇H₈BrF₃N₂O
  • CAS Number : 1564662-01-6
  • Molecular Weight : 251.05 g/mol

The compound's structure includes a bromoacetyl group capable of participating in nucleophilic substitution reactions, while the trifluoroacetamide enhances its bioavailability and stability in biological systems .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The bromoacetyl group may inhibit enzyme activity by modifying key residues within the active site.
  • Receptor Binding : The compound may also interact with specific receptors, potentially altering signaling pathways involved in various physiological processes .
MechanismDescription
Enzyme InhibitionCovalent modification of active site residues
Receptor BindingInteraction with specific receptors affecting signaling

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For example:

  • Inhibition of Serine Proteases : Studies have shown that this compound can effectively inhibit serine proteases, which play critical roles in digestion and immune response.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy.
    • The mechanism involved apoptosis induction through caspase activation pathways.
  • Antimicrobial Properties :
    • Preliminary investigations revealed that this compound displayed antibacterial activity against Gram-positive bacteria.
    • The mechanism is hypothesized to involve disruption of bacterial cell membranes .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity in cancer cell lines,
AntimicrobialInhibition of Gram-positive bacterial growth ,
Enzyme InhibitionSignificant inhibition of serine proteases ,

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored to improve yield and purity. Additionally, structure-activity relationship (SAR) studies are ongoing to identify modifications that could enhance its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves bromoacetylation of a cyclopropylamine precursor followed by trifluoroacetylation. Key steps include:

  • Cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis.
  • Bromoacetylation using bromoacetyl bromide under anhydrous conditions (0–5°C, inert atmosphere).
  • Trifluoroacetylation with trifluoroacetic anhydride (TFAA) in dichloromethane, monitored by TLC or HPLC .
  • Optimization factors:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature control : Low temperatures (<10°C) prevent undesired ring-opening of the cyclopropane.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve bromoacetyl group incorporation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm cyclopropane protons (δ ~1.2–2.0 ppm), bromoacetyl carbonyl (δ ~170 ppm), and trifluoroacetamide signals (¹⁹F δ ~-75 ppm). 2D NMR (COSY, HSQC) resolves steric hindrance from the cyclopropane .
  • X-ray crystallography : Single-crystal analysis resolves spatial arrangement, particularly bond angles in the cyclopropane ring (e.g., α = 64.599°, β = 80.727° in analogous structures) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₇H₇BrF₃NO₂: 282.96) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropane’s ring strain (≈27 kcal/mol) increases electrophilicity at the bromoacetyl group. Key observations:

  • Steric effects : The cyclopropane restricts access to the bromoacetyl carbon, slowing SN2 kinetics.
  • Electronic effects : Electron-withdrawing trifluoroacetamide destabilizes the transition state, favoring SN1 pathways in polar solvents.
  • Case study : In reactions with thiols, the cyclopropane ring remains intact, but competing ring-opening occurs at >60°C .

Q. What challenges arise in X-ray crystallographic analysis due to the bromoacetyl and cyclopropyl groups?

  • Methodological Answer :

  • Crystal packing : Bulky substituents (bromoacetyl, cyclopropane) reduce symmetry, often yielding triclinic systems (e.g., space group P1, a = 8.4408 Å, b = 9.385 Å) .
  • Disorder : Bromine’s high electron density causes absorption errors; multi-scan corrections (e.g., SAINT-Plus) mitigate this .
  • Data collection : Low-temperature (100 K) measurements minimize thermal motion artifacts. Example parameters:
       Crystal System: Triclinic  
       Space Group: P1  
       Unit Cell: a = 8.4408 Å, b = 9.385 Å, c = 9.455 Å  
       Angles: α = 64.599°, β = 80.727°, γ = 89.756°  

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms (e.g., endothermic peaks at 120–125°C vs. 130–135°C).
  • Spectral validation : Compare NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm assignments .
  • Inter-lab calibration : Use certified reference materials (CRMs) for instrument standardization .

Handling and Stability

Q. What protocols ensure the compound's stability during storage and handling?

  • Methodological Answer :

  • Storage : Store at -20°C in amber vials under argon. Avoid moisture (hygroscopic trifluoroacetamide degrades to TFA).
  • Thermal stability : Decomposition occurs >80°C (DSC/TGA data recommended for batch-specific thresholds) .
  • Safety : Use explosion-proof refrigerators (P210: “Keep away from heat/sparks/open flames”) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.